

Spectroscopic Profile of 2-Amino-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Amino-3-methylpyridine** (also known as 2-amino-3-picoline), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2-Amino-3-methylpyridine**. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-Amino-3-methylpyridine** exhibits distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts and coupling constants are influenced by the solvent used for analysis.

Table 1: ^1H NMR Spectroscopic Data for **2-Amino-3-methylpyridine**.

Proton Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)[1]	Coupling Constants (J) in CDCl ₃ (Hz)[1]	Chemical Shift (δ) in DMSO-d ₆ (ppm)[1]	Coupling Constants (J) in DMSO-d ₆ (Hz) [1]
H-6	7.98	J(H6,H5) = 5.1, J(H6,H4) = 1.8, J(H6,CH ₃) = 0.6	7.99	J(H6,H5) = 4.8, J(H6,H4) = 1.7
H-4	7.18	J(H4,H5) = 7.2, J(H4,H6) = 1.8, J(H4,CH ₃) = 1.0	7.28	J(H4,H5) = 7.4, J(H4,H6) = 1.7, J(H4,CH ₃) = 0.7
H-5	6.53	J(H5,H4) = 7.2, J(H5,H6) = 5.1, J(H5,CH ₃) = 0.2	6.54	J(H5,H4) = 7.4, J(H5,H6) = 4.8
-NH ₂	5.22	-	5.91	-

| -CH₃ | 1.98 | J(CH₃,H6) = 0.6, J(CH₃,H4) = 1.0, J(CH₃,H5) = 0.2 | 2.09 | J(CH₃,H4) = 0.7 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **2-Amino-3-methylpyridine**.

Carbon Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)
C-2	158.3
C-6	146.7
C-4	137.8
C-3	121.5
C-5	118.9

| -CH₃ | 17.4 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **2-Amino-3-methylpyridine**.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3444, 3335	N-H Stretching	Amino Group (-NH₂)
1652	C=N Stretching	Pyridine Ring
1592	C=C Stretching	Pyridine Ring

| 1465 | C-H Bending | Methyl Group (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **2-Amino-3-methylpyridine**.

Parameter	Value
Molecular Formula	C₆H₈N₂
Molecular Weight	108.14 g/mol
Ionization Method	Electron Ionization (EI)
Molecular Ion (M ⁺) m/z	108[2]

| Major Fragment Ions (m/z) | 107, 80, 81[2] |

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy Protocol

- **Sample Preparation:** The sample of **2-Amino-3-methylpyridine** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), to a concentration of approximately 20-30% for ^1H NMR and a higher concentration for ^{13}C NMR. [1] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** Spectra are acquired on a high-field NMR spectrometer, such as a Bruker AC-300 (300 MHz for ^1H NMR). [2]
- **Data Acquisition:** For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon atom.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy Protocol

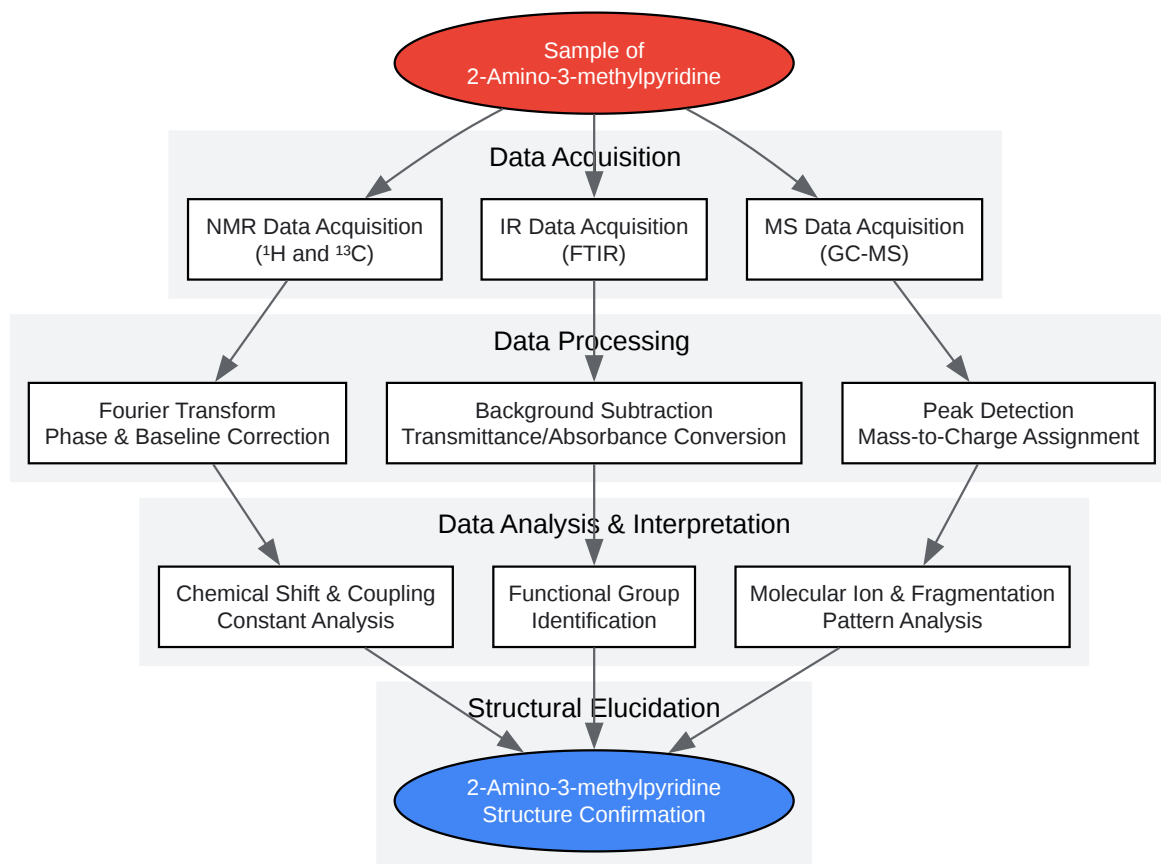
- **Sample Preparation:** As **2-Amino-3-methylpyridine** is a solid at room temperature, the spectrum can be obtained using the melt technique. A small amount of the solid is placed between two potassium bromide (KBr) plates and heated until it melts to form a thin liquid film. [2]
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the clean KBr plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans over the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).
- **Data Processing:** The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry Protocol

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis (GC-MS).^[2]
- **Ionization:** Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Data Interpretation Workflow

The following diagram illustrates the logical workflow for acquiring and interpreting the spectroscopic data of **2-Amino-3-methylpyridine**.



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Caption: Workflow for Spectroscopic Analysis of **2-Amino-3-methylpyridine**.

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References

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